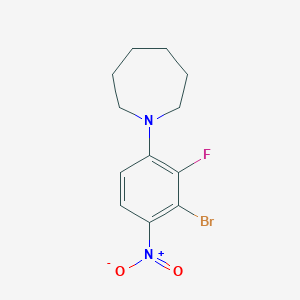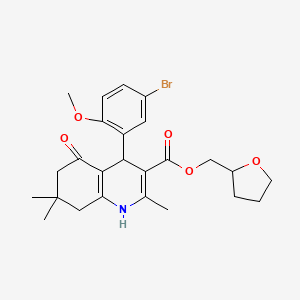
1-(3-bromo-2-fluoro-4-nitrophenyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromo-2-fluoro-4-nitrophenyl)azepane is a chemical compound that belongs to the class of azepanes. It has been widely used in scientific research due to its unique properties.
Mechanism of Action
1-(3-bromo-2-fluoro-4-nitrophenyl)azepane works by binding to the sigma-1 receptor and modulating its activity. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various ion channels, enzymes, and signaling pathways. By binding to the sigma-1 receptor, this compound can alter the function of these targets and produce a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and addiction. It has also been shown to reduce the activity of certain ion channels, which can lead to decreased pain perception. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may make it a useful tool in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3-bromo-2-fluoro-4-nitrophenyl)azepane is its selectivity for the sigma-1 receptor. This allows researchers to study the function of this receptor in isolation and gain a better understanding of its role in various diseases. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of this compound is that it is not very water-soluble, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research involving 1-(3-bromo-2-fluoro-4-nitrophenyl)azepane. One area of interest is the development of new treatments for diseases such as depression, anxiety, and addiction that target the sigma-1 receptor. Additionally, researchers may investigate the use of this compound as a tool to study the function of other chaperone proteins in the brain. Finally, researchers may investigate the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesis Methods
The synthesis of 1-(3-bromo-2-fluoro-4-nitrophenyl)azepane involves the reaction of 3-bromo-2-fluoro-4-nitrophenylamine with 1-bromoheptane in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified using column chromatography.
Scientific Research Applications
1-(3-bromo-2-fluoro-4-nitrophenyl)azepane has been used in scientific research as a tool to study the function of certain receptors in the brain. It has been shown to selectively bind to the sigma-1 receptor, which is involved in a variety of physiological processes such as pain perception, mood regulation, and addiction. By studying the interactions between this compound and the sigma-1 receptor, researchers can gain a better understanding of the role of this receptor in various diseases and develop new treatments.
properties
IUPAC Name |
1-(3-bromo-2-fluoro-4-nitrophenyl)azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2O2/c13-11-9(16(17)18)5-6-10(12(11)14)15-7-3-1-2-4-8-15/h5-6H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVNGCZLJYHXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C(=C(C=C2)[N+](=O)[O-])Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{5-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-furyl}benzoate](/img/structure/B5210201.png)

![methyl 4-({[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5210209.png)
![methyl 2,2-dimethyl-5-[(3-methyl-5-isoxazolyl)carbonyl]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5210222.png)
![3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5210230.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5210236.png)


![cyclohexyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5210264.png)
![2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5210288.png)
![3-(ethylthio)-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5210289.png)

![1-[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylmethanamine](/img/structure/B5210309.png)
![N-cyclohexyl-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5210316.png)